Allotetrahydrocortisol
Overview
Description
5a-Tetrahydrocortisol, also known as 5ALPHATHF or a-THF, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Thus, 5a-tetrahydrocortisol is considered to be a steroid lipid molecule. 5a-Tetrahydrocortisol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5a-Tetrahydrocortisol has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 5a-tetrahydrocortisol is primarily located in the cytoplasm and membrane (predicted from logP).
5a-Tetrahydrocortisol is a corticosteroid hormone.
Scientific Research Applications
Metabolic Studies and Age-Related Research
Allotetrahydrocortisol (ATHF), along with other tetrahydro derivatives of cortisol, has been identified as a regular metabolite in the urine of both young and elderly men and women. Research has shown that the rate of excretion of these steroids is consistent across different ages and sexes. For instance, the proportion of 3α-ATHF to the total excretion of similar metabolites is approximately 20 percent (Romanoff, Rodriguez, Seelye, Parent, & Pincus, 1958).
Analytical Techniques
Gas-liquid chromatography has been utilized to separate and quantify ATHF, providing a reliable method for monitoring the composition of urine extracts. This technique enables the precise separation of ATHF from other cortisol metabolites, enhancing the understanding of steroid metabolism (Luetscher & Gould, 1964).
Chemical Synthesis
The chemical synthesis of ATHF has been achieved, expanding the potential for further research and application. This includes the creation of glucuronides of ATHF, which are crucial for understanding steroid metabolism and its implications in various physiological processes (Hosoda, Osanai, Fukasawa, & Nambara, 1990).
Studies in Steroid Enzymatic Activity
Research involving ATHF has also contributed to the understanding of enzyme activities in conditions like essential hypertension. The excretion patterns of ATHF and related metabolites have offered insights into the activities of enzymes such as 11 beta-hydroxysteroid dehydrogenase and 5 beta-reductase in hypertensive subjects (Soro, Ingram, Tonolo, Glorioso, & Fraser, 1995).
Mechanism of Action
Target of Action
Allotetrahydrocortisol, also known as 5α-Tetrahydrocortisol, is a metabolite of cortisol . Cortisol, the main glucocorticoid in humans, is produced in the adrenal cortex and plays a crucial role in many physiological processes .
Mode of Action
These processes include the regulation of metabolism, immune response, and stress response .
Biochemical Pathways
This compound is part of the cortisol metabolic pathway . This pathway involves the conversion of cortisol into various metabolites, including this compound, through the action of various enzymes . The differences and relationships between cortisol and its metabolites, including this compound, are important for understanding the overall function of the cortisol metabolic pathway .
Pharmacokinetics
It is known that cortisol and its metabolites, including this compound, can be detected in human urine . This suggests that this compound is excreted from the body through the urinary system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors can affect the levels of cortisol and its metabolites in the body . These factors include lifestyle factors such as diet, exercise, smoking, and alcohol consumption, as well as exposure to pollutants and chemicals .
Future Directions
Biochemical Analysis
Biochemical Properties
Allotetrahydrocortisol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The 11-beta-hydroxysteroid dehydrogenase (11beta-HSD) is responsible for the interconversion of both the hormonally inactive cortisone and the active cortisol . This interaction has implications in the pathogenesis of numerous diseases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The 11-beta-hydroxysteroid dehydrogenase (11beta-HSD) is a key enzyme in this process .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are dynamic. It has been observed that there is low stability for both cortisol metabolite excretion rate and cortisol metabolism activity indices .
Metabolic Pathways
This compound is involved in the metabolic pathways of cortisol. The 11-beta-hydroxysteroid dehydrogenase (11beta-HSD) is a key enzyme in this process .
Properties
IUPAC Name |
2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODPIQQILQLWGS-FDSHTENPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861575 | |
Record name | 3alpha,5alpha-Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
302-91-0 | |
Record name | 5α-Tetrahydrocortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allotetrahydrocortisol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3alpha,5alpha-Tetrahydrocortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-α,11-β,17-α,21-tetrahydroxy-5-α-pregnan-20-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOPREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A30U7U312E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244.5 °C | |
Record name | 5alpha-Tetrahydrocortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000526 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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